5-Fluorobenzo[d]thiazole-2-carbonitrile
Overview
Description
5-Fluorobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that contains a thiazole ring fused with a benzene ring and a fluorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with a fluorinated nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluorobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom at the 5-position makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents like amines and alcohols under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Electrophilic Substitution: Substituted thiazole derivatives.
Nucleophilic Substitution: Amino or alkoxy derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
5-Fluorobenzo[d]thiazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Fluorobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorobenzo[d]thiazole-2-carbonitrile
- 5-Bromobenzo[d]thiazole-2-carbonitrile
- 5-Iodobenzo[d]thiazole-2-carbonitrile
Uniqueness
5-Fluorobenzo[d]thiazole-2-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate in drug development .
Properties
IUPAC Name |
5-fluoro-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAXWAMBUWQLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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